N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dimethylamino group, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide.
Construction of the oxathiine ring: This can be done through a cyclization reaction involving a thiol and an epoxide or halohydrin.
Coupling of the furan and oxathiine rings: This step may involve a condensation reaction between the two ring systems, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxathiine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxathiine ring may yield dihydro or tetrahydro derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide shares structural similarities with other furan-containing compounds, such as furan-2-carboxamides and furan-2-ylmethylene derivatives.
Oxathiine derivatives: Compounds with the oxathiine ring system, such as oxathiine-2-carboxamides, also share similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-21(2)15(16-9-6-10-23-16)13-20-19(22)17-18(25-12-11-24-17)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22) |
InChI Key |
CMQMHICURGBOGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(SCCO1)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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